Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate
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Description
Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H25ClN2O5S and its molecular weight is 477.0 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate (CAS No. 505096-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H25ClN2O5S, with a molecular weight of 476.97 g/mol. Its structure includes a thiophene ring, a chlorophenyl group, and a pyran derivative, which are key to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H25ClN2O5S |
Molecular Weight | 476.97 g/mol |
CAS Number | 505096-40-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 0.21 μM for the most active derivatives, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (μM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Not specified |
Candida species | Not specified |
Anticancer Activity
The compound has also shown promising results in cancer research. It was evaluated for cytotoxicity against several human cancer cell lines using the NCI 60-cell five-dose screen method. Notably, it exhibited potent cytotoxic effects with LC50 values as low as 18.9 nM in certain glioblastoma cell lines .
Table 2: Cytotoxicity of this compound
Cell Line | LC50 (nM) |
---|---|
U87 | 200 ± 60 |
BE | 18.9 |
SK | >3000 |
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Antibacterial Mechanism : Molecular docking studies suggest that the compound interacts with key enzymes such as DNA gyrase and MurD, forming hydrogen bonds that inhibit bacterial growth . These interactions are critical for its antibacterial efficacy.
- Anticancer Mechanism : The cytotoxic effects on cancer cells are attributed to the compound's ability to disrupt cellular processes, likely through interference with DNA replication and repair mechanisms .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .
- Cytotoxicity Analysis in Cancer Cells : Another study highlighted the selective toxicity towards glioblastoma cells while sparing normal cells, which is crucial for developing targeted cancer therapies .
Properties
Molecular Formula |
C23H25ClN2O5S |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O5S/c1-6-30-26(18-11-10-13(2)15(4)31-18)22-19(23(28)29-5)14(3)20(32-22)21(27)25-17-9-7-8-16(24)12-17/h7-12,18H,6H2,1-5H3,(H,25,27) |
InChI Key |
NAOAQHDRRKINPH-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C1C=CC(=C(O1)C)C)C2=C(C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C)C(=O)OC |
Origin of Product |
United States |
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